2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a dimethylindole moiety and an oxoacetamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the desired substituents . The reaction conditions often include the use of microwave irradiation to accelerate the process and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce halogens or nitro groups onto the indole ring.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The oxoacetamide group may also play a role in the compound’s biological activity by forming hydrogen bonds with target proteins. These interactions can influence cellular pathways and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylindole: A simpler indole derivative with similar structural features but lacking the oxoacetamide group.
1-methyl-2-oxoindoline: Contains an oxo group but differs in the substitution pattern on the indole ring.
N-propylacetamide: Shares the acetamide group but lacks the indole moiety.
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-propylacetamide is unique due to the combination of the dimethylindole and oxoacetamide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-9-16-15(19)14(18)13-10(2)17(3)12-8-6-5-7-11(12)13/h5-8H,4,9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPZKIDQQFWEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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